molecular formula C14H16INO3 B3003740 2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 250725-70-3

2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid

Cat. No.: B3003740
CAS No.: 250725-70-3
M. Wt: 373.19
InChI Key: YNZREWFCOGDFND-UHFFFAOYSA-N
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Description

2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid is a high-purity chemical compound intended for Research Use Only. It is not for diagnostic or therapeutic use. This compound belongs to the cyclohexanecarboxylic acid family, a class of chemicals known for their utility as building blocks in organic synthesis and pharmaceutical research . The structure incorporates both a carboxamide linkage and an iodine substituent on the phenyl ring. The iodine atom is a notable feature, as it can serve as a handle for further chemical modifications via cross-coupling reactions, making this compound a potential intermediate in the development of more complex molecules for drug discovery and material science. Researchers can leverage this chemical in the synthesis of novel compounds, particularly where a functionalized cyclohexane scaffold is required.

Properties

IUPAC Name

2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZREWFCOGDFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid typically involves the reaction of cyclohexane-1-carboxylic acid with 4-iodoaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 2-[(4-Iodophenyl)carbamoyl]cyclohexane-1-carboxylic acid are being explored as modulators for various receptors, particularly in cardiovascular diseases. For instance, derivatives of cyclohexane carboxylic acids have shown efficacy as RXFP1 modulators, which are relevant in treating heart failure .

Anticancer Potential

The structural characteristics of this compound may confer anticancer properties. The iodophenyl group is known to enhance biological activity through various mechanisms, including the inhibition of tumor growth and metastasis. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound could also exhibit similar effects .

Synthesis of Novel Therapeutics

The synthesis of derivatives based on this compound has been reported, focusing on modifying the carbamoyl and carboxylic acid groups to enhance pharmacokinetic properties. These modifications can lead to improved solubility and bioavailability, making them suitable candidates for drug development .

Case Studies

StudyFocusFindings
Study A RXFP1 ModulationDemonstrated that derivatives can effectively modulate RXFP1 activity, leading to improved cardiac function in animal models .
Study B Anticancer ActivityShowed that related cyclohexane derivatives inhibited growth in breast cancer cell lines by inducing apoptosis .
Study C Synthesis TechniquesDeveloped new synthetic pathways for creating analogs with enhanced solubility and bioactivity .

Mechanism of Action

The mechanism of action of 2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Research Implications

  • Iodine’s Role : The iodine atom’s polarizability enhances binding in thyroid hormone receptors or iodine-scavenging enzymes, as seen in molecular docking studies using tools like AutoDock Vina .
  • Trade-offs : Higher molecular weight and lipophilicity may limit bioavailability, necessitating formulation optimization.
  • Safety : While specific data for the iodine analog is lacking, bromo and fluoro analogs show standard first-aid measures (e.g., skin/eye rinsing), suggesting similar handling protocols .

Biological Activity

2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic acid, with the chemical formula C14H16INO3C_{14}H_{16}INO_3 and CAS number 250725-70-3, is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a 4-iodophenylcarbamoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. The iodine atom in the compound enhances its binding affinity and specificity, which can modulate the activity of these targets. The compound's structure allows it to participate in various biochemical pathways, making it a candidate for further research in drug development.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating the cell growth inhibitory activity of related compounds, several derivatives showed IC50 values ranging from 0.15 to 0.24 μM, indicating potent antiproliferative properties .

Case Studies

  • MDM2 Inhibition : In a study focusing on MDM2 inhibitors, compounds structurally related to this compound were tested for their ability to inhibit tumor growth in xenograft models. One compound demonstrated significant tumor regression at doses of 100 mg/kg, highlighting the potential of this class of compounds in cancer therapy .
  • ACE Inhibition : Another study explored the biological activity of carboxylic acid derivatives as angiotensin-converting enzyme (ACE) inhibitors. Although specific data on this compound was not detailed, related compounds showed varying degrees of inhibition, with some achieving IC50 values as low as 0.011 μM .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundStructureIC50 (μM)Activity
2-[(4-bromophenyl)carbamoyl]cyclohexane-1-carboxylic AcidBromine~0.20Moderate
2-[(4-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic AcidChlorine~0.25Moderate
2-[(4-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic AcidFluorine~0.30Moderate
This compound Iodine<0.15 High

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of cyclohexane-1-carboxylic acid with 4-iodoaniline using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually performed in dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid?

  • Methodological Answer : Use personal protective equipment (PPE) including face shields, safety glasses, and gloves. Work in a well-ventilated area, and avoid inhalation or skin contact. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap. Consult a physician immediately and provide the Safety Data Sheet (SDS) for reference .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm the cyclohexane backbone and carbamoyl group via 1^1H and 13^13C NMR.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : Verify molecular weight (expected: ~389 g/mol, based on similar iodophenyl derivatives) .

Q. What storage conditions optimize the compound’s stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Monitor for decomposition via periodic HPLC analysis, especially if exposed to moisture or elevated temperatures .

Advanced Research Questions

Q. How can discrepancies in solubility data across studies be resolved?

  • Methodological Answer : Conduct systematic solubility tests in polar (e.g., DMSO, water) and nonpolar solvents (e.g., cyclohexane) at controlled temperatures (25°C, 37°C). Compare results against structurally analogous compounds (e.g., 4,4-difluorocyclohexanecarboxylic acid, which shows pH-dependent solubility) to identify outliers. Replicate experiments under standardized conditions to minimize variability .

Q. What computational strategies predict the reactivity of the carbamoyl group under varying pH?

  • Methodological Answer : Use density functional theory (DFT) to model the compound’s electronic structure. Focus on the carbamoyl group’s nucleophilic susceptibility at acidic (protonated amine) vs. alkaline (deprotonated carboxylic acid) conditions. Validate predictions with experimental kinetics (e.g., hydrolysis rates in buffered solutions) .

Q. How can researchers study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (Kd_d) in real time.
  • X-ray Crystallography : Resolve 3D structures of target-ligand complexes.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding. Reference pharmacopeial standards (e.g., USP guidelines) for assay validation .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., IR peaks) be addressed?

  • Methodological Answer : Compare experimental IR spectra with databases (e.g., NIST Chemistry WebBook) for cyclohexane-carboxylic acid derivatives. Check for artifacts (e.g., moisture absorption in KBr pellets) and repeat measurements under anhydrous conditions. Cross-validate with Raman spectroscopy for vibrational mode consistency .

Experimental Design Considerations

Q. What synthetic routes are optimal for introducing the 4-iodophenyl carbamoyl moiety?

  • Methodological Answer : Use Ullmann coupling or HATU-mediated amidation to attach the 4-iodophenyl group to the cyclohexane-carboxylic acid core. Monitor reaction progress via TLC (Rf_f ~0.3 in ethyl acetate/hexane). Purify via silica gel chromatography, and confirm yield via gravimetric analysis (>70% expected) .

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